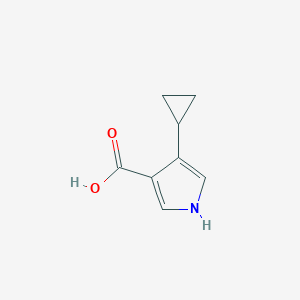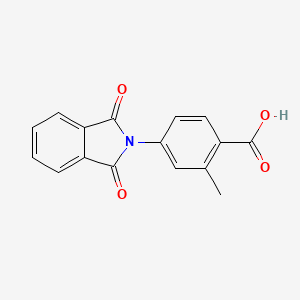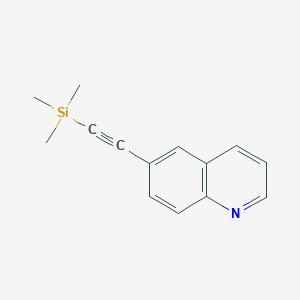
6-((Trimethylsilyl)ethynyl)quinoline
Overview
Description
6-((Trimethylsilyl)ethynyl)quinoline is a chemical compound characterized by the presence of a quinoline ring system with a trimethylsilyl ethynyl group attached to the 6th position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinoline as the starting material.
Trimethylsilyl Ethynyl Group Introduction: The trimethylsilyl ethynyl group is introduced through a reaction involving trimethylsilyl chloride (TMSCl) and ethynyl lithium reagents.
Reaction Conditions: The reaction is usually carried out under inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The temperature and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires specialized equipment and controlled environments to maintain reaction conditions.
Types of Reactions:
Oxidation: The quinoline core can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline ring system.
Substitution: Substitution reactions at different positions on the quinoline ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Quinone derivatives, hydroxylated quinolines.
Reduction Products: Hydroquinoline derivatives.
Substitution Products: Halogenated quinolines, alkylated quinolines.
Chemistry:
Synthetic Intermediate: this compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Protecting Group: The trimethylsilyl group can act as a protecting group for the ethynyl moiety during multi-step synthesis processes.
Biology:
Biological Probes: The compound can be used as a fluorescent probe or a biological marker in various biological studies.
Enzyme Inhibitors:
Medicine:
Drug Development: Research into its potential use as a lead compound in drug discovery, particularly in the development of anticancer or antimicrobial agents.
Pharmacokinetics: Studying its pharmacokinetic properties to understand its behavior in biological systems.
Industry:
Material Science: Use in the development of advanced materials with specific electronic or photonic properties.
Catalysts: Potential application as a catalyst or a ligand in catalytic processes.
Mechanism of Action
Mode of Action
It’s known that trimethylsilyl (tms) groups are often used in organic synthesis due to their ability to protect reactive sites in a molecule during a chemical reaction .
Action Environment
The action of 6-((Trimethylsilyl)ethynyl)quinoline can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the stability, efficacy, and action of the compound .
Comparison with Similar Compounds
6-Ethynylquinoline: Similar structure but lacks the trimethylsilyl group.
6-(Trimethylsilyl)quinoline: Similar but without the ethynyl group.
Quinoline Derivatives: Various other quinoline derivatives with different substituents.
Uniqueness:
The presence of both the trimethylsilyl and ethynyl groups on the quinoline ring system provides unique chemical properties and reactivity compared to other quinoline derivatives.
This comprehensive overview highlights the significance of 6-((Trimethylsilyl)ethynyl)quinoline in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
trimethyl(2-quinolin-6-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)10-8-12-6-7-14-13(11-12)5-4-9-15-14/h4-7,9,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUIGADZNDDKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743760 | |
| Record name | 6-[(Trimethylsilyl)ethynyl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683774-32-5 | |
| Record name | 6-[(Trimethylsilyl)ethynyl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine](/img/structure/B1443452.png)
![2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B1443453.png)
![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate](/img/structure/B1443454.png)
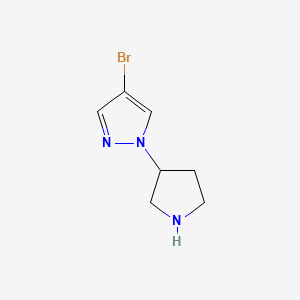
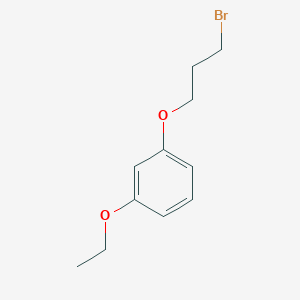
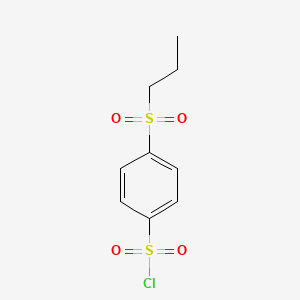
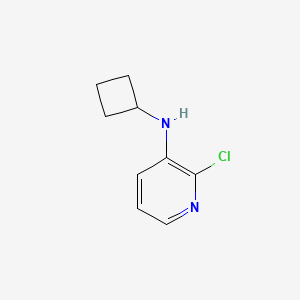
![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)
![[2-(Tert-butoxy)-4-methylphenyl]methanamine](/img/structure/B1443465.png)
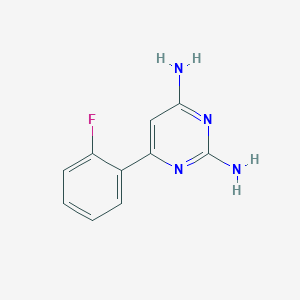
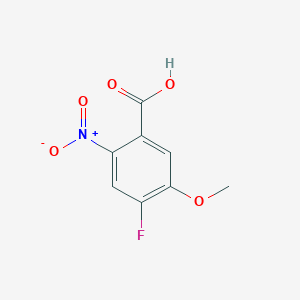
![4-[(6-Chloropyridin-2-yl)carbonyl]morpholine](/img/structure/B1443470.png)
